2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Description
Properties
CAS No. |
438030-44-5 |
|---|---|
Molecular Formula |
C19H25NO4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C19H25NO4/c1-4-5-6-7-8-15-12(2)14-9-10-16(23-11-17(20)21)13(3)18(14)24-19(15)22/h9-10H,4-8,11H2,1-3H3,(H2,20,21) |
InChI Key |
WJOWGYUVEUDDAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)N)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
O-Alkylation of 7-Hydroxycoumarin Precursors
The foundational approach involves O-alkylation of 7-hydroxycoumarin derivatives with α-bromoacetamide reagents. This method, adapted from Smiles rearrangement chemistry, enables precise installation of the acetamide group.
- Substrate Preparation : 7-Hydroxy-3-hexyl-4,8-dimethylcoumarin is synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters.
- Alkylation : Reacting the coumarin with α-bromoacetamide (e.g., N-butyl-α-bromoacetamide) in acetonitrile at 50°C for 16 hours, using cesium carbonate (Cs₂CO₃) as a base.
- Workup : Purification via silica gel chromatography yields the O-alkylated intermediate.
Key Data :
| Parameter | Value |
|---|---|
| Base | Cs₂CO₃ (1.2 equiv) |
| Solvent | Acetonitrile (0.15 M) |
| Temperature | 50°C |
| Reaction Time | 16 hours |
| Yield | 33–81% |
This method’s efficiency depends on the steric and electronic profile of the α-bromoacetamide, with bulkier substituents (e.g., hexyl) requiring longer reaction times.
Tandem O→N Smiles Rearrangement
The O-alkylated intermediate undergoes a Smiles rearrangement to form the target acetamide. This step is critical for converting the ether linkage to an amine-bound acetamide.
Mechanism :
- Base Activation : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) deprotonates the acetamide’s NH group.
- Nucleophilic Attack : The amide nitrogen attacks the coumarin’s 7-position, displacing the oxygen atom.
- Aromatic Rearrangement : The intermediate collapses to form the final product, with concurrent release of a phenolic byproduct.
| Parameter | Value |
|---|---|
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | DMF (0.1 M) |
| Temperature | 70°C |
| Reaction Time | 24 hours |
| Yield | 45–76% |
Alternative Synthetic Routes
Direct Nucleophilic Substitution
A less common method involves reacting 7-hydroxy-3-hexyl-4,8-dimethylcoumarin with chloroacetamide under strongly basic conditions (e.g., sodium hydride in tetrahydrofuran). However, this approach suffers from low yields (<20%) due to competing hydrolysis of the chloroacetamide.
Enzymatic Acetylation
Preliminary studies explore lipase-catalyzed acetylation of 7-hydroxycoumarin derivatives with vinyl acetamide. While environmentally friendly, this method remains experimental, with yields under 30% and limited substrate scope.
Optimization and Challenges
Solvent and Base Selection
Byproduct Formation
- Major Byproducts :
- Unreacted starting material (7-hydroxycoumarin).
- Over-alkylated products (e.g., di-O-alkylated coumarins).
- Mitigation Strategies :
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Considerations
Cost-Efficiency Analysis
- Raw Materials : α-Bromoacetamide derivatives account for 60% of total costs.
- Process Improvements :
- Catalyst recycling (e.g., Cs₂CO₃ recovery via aqueous extraction).
- Continuous flow reactors to enhance mixing and heat transfer.
Emerging Methodologies
Photocatalytic Alkylation
Recent trials employ visible-light photocatalysis (e.g., Ir(ppy)₃) to activate α-bromoacetamides at ambient temperatures. Early results show promise, with yields comparable to thermal methods (50–65%).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 minutes for O-alkylation at 100°C), though scalability remains a challenge.
Chemical Reactions Analysis
Types of Reactions
2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural analogs and their properties:
Key Observations:
Hexyl vs. Benzyl groups may favor aromatic stacking but reduce solubility . The 4,8-dimethyl substitution in the target compound is absent in , which only has a 4-methyl group. Dimethylation at positions 4 and 8 may sterically hinder interactions with enzymes or receptors .
Acetamide vs. Carboxylic Acid :
- The acetamide group in the target compound replaces the carboxylic acid in . Acetamides generally exhibit better metabolic stability and hydrogen-bonding capacity compared to carboxylic acids, which may improve pharmacokinetics .
Biological Activity Trends: Derivatives with simpler coumarin-acetamide scaffolds (e.g., ) show anticancer and antimicrobial activities, suggesting the acetamide moiety is critical for bioactivity. The hexyl and dimethyl groups in the target compound may fine-tune selectivity or potency .
Computational and Experimental Data
- Docking Studies : Compound 83 in (a 7-hydroxy-4-methyl-2-oxo coumarin oxime) showed strong binding to α-amylase/α-glucosidase, suggesting that substituents at position 7 significantly influence target affinity. The acetamide group in the target compound may similarly interact with catalytic sites .
- Antimicrobial Potential: The identification of the target compound in Eupatorium odoratum extracts correlates with observed antimicrobial activity in Gram-positive bacteria, though mechanistic studies are needed .
Biological Activity
2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, also known as a derivative of coumarin, has garnered attention in recent years for its potential biological activities. This compound belongs to a class of chemicals known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects. This article will explore the biological activity of this compound based on available research findings.
The molecular formula of this compound is with a molecular weight of 332.39 g/mol. It is characterized by its chromenone structure, which is known for contributing to various biological activities.
1. Anti-inflammatory Activity
Research has indicated that compounds related to the coumarin structure exhibit significant anti-inflammatory properties. A study demonstrated that derivatives similar to this compound can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism for reducing inflammation in various pathological conditions .
2. Antioxidant Properties
The antioxidant capacity of this compound has been assessed using various assays such as DPPH and ABTS radical scavenging tests. Results showed that it effectively scavenges free radicals, which could be beneficial in preventing oxidative stress-related diseases .
3. Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate that it may serve as a potential agent against infections caused by resistant bacteria .
Case Study 1: In Vivo Anti-inflammatory Effects
A recent animal model study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. The results indicated a significant reduction in paw swelling compared to the control group, supporting its potential use in treating inflammatory disorders .
Case Study 2: Antioxidant Efficacy in Human Cells
In vitro experiments conducted on human cell lines demonstrated that treatment with this compound led to decreased levels of reactive oxygen species (ROS), highlighting its protective effects against oxidative damage .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activities of this compound:
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Coumarin alkylation | 3-hexyl bromide, NaH, DMF, 80°C | 65–70 | 90 | |
| Oxyacetamide coupling | Chloroacetamide, Na₂CO₃, CH₂Cl₂ | 58 | 95 |
Basic: How should researchers characterize the structural integrity and purity of this compound?
Answer:
- NMR Spectroscopy : Confirm substituent positions (e.g., δ 1.21 ppm for hexyl CH₃, δ 2.14 ppm for acetyl groups) .
- Mass Spectrometry : ESI/APCI(+) to verify molecular ion peaks (e.g., m/z 347 [M+H]⁺) .
- HPLC Analysis : Reverse-phase C18 columns (MeOH/H₂O mobile phase) to assess purity (>95%) .
- Elemental Analysis : Validate C, H, N composition (e.g., C₁₆H₁₈O₅ requires C 64.13%, H 6.19%) .
Advanced: What crystallographic challenges arise when refining this compound’s structure using SHELX?
Answer:
- Twinned Data : Hexyl side-chains may induce pseudo-merohedral twinning. Use SHELXL ’s
TWINandBASFcommands to model twin fractions . - Disorder Modeling : Methyl/hexyl groups often exhibit positional disorder. Refine with
PARTandISORconstraints . - Anisotropic Refinement : Apply
ANISto non-H atoms for accurate displacement parameters. High-resolution data (<1.0 Å) is ideal .
Q. Table 2: SHELXL Refinement Parameters
| Parameter | Value/Technique | Reference |
|---|---|---|
| R-factor (R₁) | <0.05 for I > 2σ(I) | |
| Twin Law | -h, -k, -l (if twinned) | |
| Displacement Ellipsoids | ORTEP visualization (WinGX) |
Advanced: How can researchers resolve discrepancies in reported biological activity data?
Answer:
Contradictions often stem from:
- Substituent Positioning : Bioactivity varies with coumarin substituents (e.g., 4-methyl vs. 8-methyl groups alter binding affinity) .
- Purity Artifacts : Impurities in ≤95% pure samples may yield false positives. Validate via HPLC-MS .
- Assay Conditions : Differences in solvent (DMSO vs. ethanol) or cell lines (e.g., HEK293 vs. HeLa) affect IC₅₀ values. Standardize protocols across studies .
Advanced: What strategies validate molecular structure using computational and experimental data?
Answer:
- X-ray Diffraction : Compare experimental bond lengths/angles (e.g., C=O at 1.21 Å) with DFT-optimized structures (B3LYP/6-31G*) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding from acetamide NH) using CrystalExplorer .
- Docking Studies : Map coumarin-oxygen interactions with target proteins (e.g., cytochrome P450) using AutoDock Vina .
Advanced: How do solvent polarity and temperature impact stability during storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
